2,7-Dimethyl-4-octanol

Vue d'ensemble

Description

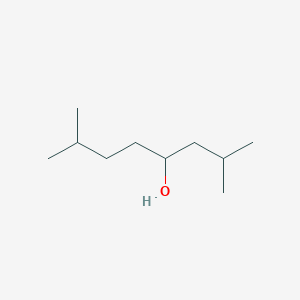

2,7-Dimethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the octane chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4-octanol can be achieved through several methods. One common approach involves the reduction of 2,7-Dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,7-Dimethyl-4-octanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dimethyl-4-octanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: 2,7-Dimethyl-4-octanone

Reduction: this compound

Substitution: 2,7-Dimethyl-4-octyl chloride

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 158.29 g/mol

- CAS Registry Number : 19781-11-4

- IUPAC Name : 4,7-dimethyloctan-4-ol

The compound is characterized by its branched structure, which contributes to its unique chemical properties and reactivity.

Organic Synthesis

2,7-Dimethyl-4-octanol serves as a valuable building block in organic synthesis. Its structure allows it to participate in various reactions, making it useful for creating complex molecules.

Applications in Synthesis:

- Intermediate for Synthesis : It is utilized as an intermediate in the synthesis of other organic compounds, particularly in the production of surfactants and fragrances.

- Chiral Auxiliary : The compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Pharmacological Applications

Recent studies have highlighted the pharmacological potential of this compound, particularly its biological activities.

Case Study: Antioxidant and Cytotoxic Properties

A study evaluated the cytotoxic and antioxidant properties of various monoterpenes, including this compound. The findings indicated that at concentrations ranging from 31.25 to 500 μg/mL, the compound did not exhibit significant cytotoxic effects in vivo or ex vivo assays. However, it demonstrated notable radical scavenging capacity in vitro tests, suggesting potential applications in antioxidant therapies .

| Concentration (μg/mL) | Cytotoxic Effect | Radical Scavenging Activity |

|---|---|---|

| 31.25 | None | Moderate |

| 125 | None | High |

| 500 | None | Very High |

Material Science

In material science, this compound is explored for its properties as a solvent and plasticizer.

Applications:

- Solvent : It is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.

- Plasticizer : The compound can enhance the flexibility and durability of polymers when used as a plasticizer.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Research indicates that this compound does not contain known hazardous substances and has a low environmental toxicity profile .

Ecotoxicity Assessment:

- Persistence : Studies suggest that it is not persistent in the environment.

- Bioaccumulation Potential : The compound shows low potential for bioaccumulation.

Mécanisme D'action

The mechanism of action of 2,7-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethyl-4-octanol: Another isomer with similar structural properties but different reactivity and applications.

2,7-Dimethyl-4-octanone: The ketone form of 2,7-Dimethyl-4-octanol, which can be interconverted through oxidation and reduction reactions.

2,7-Dimethyl-4-octyl chloride: A derivative formed through substitution reactions involving the hydroxyl group.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings .

Activité Biologique

2,7-Dimethyl-4-octanol, also known as 4-octanol, 2,7-dimethyl- or 2,7-dimethyloctan-4-ol, is a branched-chain alcohol with the chemical formula and CAS number 19781-11-4. This compound has garnered attention due to its potential biological activities and applications in various fields including biofuels and flavoring agents. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Characteristics

This compound is characterized by its branched structure which influences its physical properties and biological interactions. The molecular structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 158.28 g/mol

- Melting Point : Not readily available

- Boiling Point : Approximately 194 °C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | ~194 °C |

| Solubility | Slightly soluble in water |

Enzymatic Activity

Research indicates that this compound is involved in various enzymatic processes. Notably, it acts as a substrate for specific alcohol dehydrogenases. A study highlighted the biological activity of alcohol dehydrogenases isolated from Agrobacterium tumefaciens, which can metabolize this compound effectively .

Toxicity and Safety Profile

According to safety data sheets, this compound is classified under several hazard categories:

- Skin Irritation : Category 2 (H315)

- Eye Irritation : Category 2 (H319)

- Specific Target Organ Toxicity (STOT) : Single exposure category 3 (H335) affecting the respiratory system .

Case Studies on Biological Effects

- Neurodevelopmental Effects : Although primarily focused on mercury compounds, a related study discussed the neurodevelopmental implications of various organic compounds in children. While not directly linked to this compound, it emphasizes the importance of understanding the biological effects of organic alcohols .

- Volatile Organic Compounds (VOCs) : A study on the volatile profile of jujube fruit identified this compound as a significant component contributing to its aroma. The compound’s presence was noted for its potential sensory effects in food applications .

Environmental Impact

The ecological safety profile indicates that this compound does not contain substances known to be hazardous to the environment or that are persistent in wastewater treatment plants . This characteristic makes it a candidate for use in sustainable practices.

Applications in Biofuels

Recent patents have explored the use of this compound in biofuel production processes. The compound has been shown to enhance the efficiency of certain microbial processes involved in biofuel generation .

Table 2: Potential Applications of this compound

| Application | Description |

|---|---|

| Biofuel Production | Enhances microbial fermentation processes |

| Flavoring Agent | Contributes to aroma profiles in food |

| Industrial Solvent | Utilized in various chemical syntheses |

Propriétés

IUPAC Name |

2,7-dimethyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-8(2)5-6-10(11)7-9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOBNOTOHIMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338604 | |

| Record name | 2,7-Dimethyl-4-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-11-4 | |

| Record name | 2,7-Dimethyl-4-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethyl-4-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.